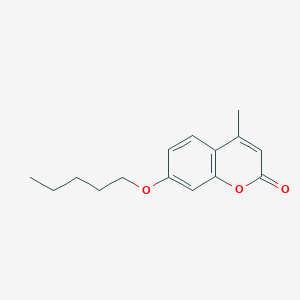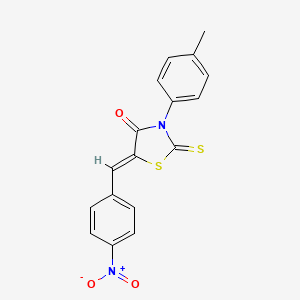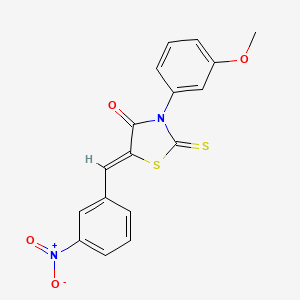
5-benzylidene-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-benzylidene-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as thiosemicarbazone, is a sulfur-containing heterocyclic compound with promising biological activities. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of medicine.
Mechanism of Action
The mechanism of action of 5-benzylidene-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound may exert its biological activities through various mechanisms, including the inhibition of DNA synthesis, cell cycle arrest, and induction of apoptosis. It has also been suggested that this compound may act as a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway.
Biochemical and Physiological Effects:
5-benzylidene-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have a protective effect against liver damage caused by various toxins.
Advantages and Limitations for Lab Experiments
The advantages of using 5-benzylidene-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its potent biological activities and relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity to cells at high concentrations.
Future Directions
For research on 5-benzylidene-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the toxicity and safety of this compound in vivo.
Scientific Research Applications
5-benzylidene-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one has shown potential therapeutic applications in various fields of medicine. It exhibits antimicrobial, antiviral, anticancer, antitubercular, and antifungal activities. Studies have shown that this compound possesses potent inhibitory activity against various cancer cell lines, including breast, colon, and liver cancer cells. It has also been reported to have antiviral activity against herpes simplex virus type 1 and 2.
properties
IUPAC Name |
(5Z)-5-benzylidene-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS2/c1-12-7-6-10-15(13(12)2)19-17(20)16(22-18(19)21)11-14-8-4-3-5-9-14/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPUNDJOHCKUOR-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[2-(pentachlorophenoxy)ethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3750023.png)
![6-{[2-(2-nitrophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B3750027.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B3750032.png)

![2-(benzylamino)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3750052.png)


![5-[4-(dimethylamino)benzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3750074.png)



![N-(2,4-dimethylphenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3750107.png)
![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3750110.png)
![5-(2-ethylbutanoyl)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3750122.png)